molecular formula C10H10O B1625454 1-Ethoxy-2-ethynylbenzene CAS No. 90843-12-2

1-Ethoxy-2-ethynylbenzene

Cat. No. B1625454
CAS RN: 90843-12-2
M. Wt: 146.19 g/mol
InChI Key: DMZBUTOTDGCRRB-UHFFFAOYSA-N
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Description

1-Ethoxy-2-ethynylbenzene is an organic compound with the molecular formula C10H10O . It is also known by other names such as 2-ETHOXY-1-ETHYNYL-BENZENE and 1-Ethoxy-2-ethynyl-Benzene .


Synthesis Analysis

The synthesis of 1-Ethoxy-2-ethynylbenzene involves electrophilic aromatic substitution . The general mechanism involves the attack of the pi electrons in the benzene ring on the electrophile, forming an arenium ion. This ion is then deprotonated to reform the aromatic ring .


Molecular Structure Analysis

The molecular structure of 1-Ethoxy-2-ethynylbenzene consists of a benzene ring with an ethoxy group and an ethynyl group attached . The InChI representation of the molecule is InChI=1S/C10H10O/c1-3-9-7-5-6-8-10 (9)11-4-2/h1,5-8H,4H2,2H3 .


Chemical Reactions Analysis

1-Ethoxy-2-ethynylbenzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . The exact reactions it can undergo would depend on the conditions and the reactants present.


Physical And Chemical Properties Analysis

1-Ethoxy-2-ethynylbenzene has a molecular weight of 146.19 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds .

Scientific Research Applications

Catalytic Cyclization

  • Cyclization of Alkyl-Ethynylbenzene Derivatives : Catalytic cyclization involving 2-alkyl-1-ethynylbenzene derivatives results in the formation of indene and indanone products. This process is more efficient with substrates that have electron-rich benzenes. A 1,5-hydrogen shift of the metal-vinylidene intermediate is suggested in the mechanism (Odedra, Datta, & Liu, 2007).

Photooxidation in Microwave-Assisted Reactions

  • Microwave-Assisted Photooxidation of Sulfoxides : Using ethynylbenzene as a photosensitizer, the microwave-assisted photooxidation of sulfoxides to sulfones has shown higher efficiency than conventional heating methods. Ethynylbenzene is particularly effective due to its resistance to intersystem crossing to the ground state (Matsukawa et al., 2021).

Pyrolysis and Reactive Intermediates

  • Analysis of Radicals and Carbenes from Ethynylbenzene : The pyrolysis of ethynylbenzene reveals the formation of various radicals and carbenes, contributing to a deeper understanding of the thermal conversion of hydrocarbons with enyne structures (Guthier et al., 1995).

Platinum Compound Studies

  • Excited-State Symmetry of Platinum Phenylacetylene Compounds : Research on platinum compounds containing ethynylbenzene highlights the contributions from different orbitals in the excited state, enhancing our understanding of photoluminescence properties (Emmert et al., 2003).

Synthesis of Novel Compounds

  • Novel Asymmetric Phenylacetylene Synthesis : A novel asymmetric phenylacetylene compound was synthesized using 1-ethynylbenzene derivatives, showing potential for further innovative compound development (Huang Peng-cheng, 2013).

Decarboxylative Coupling in Organic Synthesis

  • Palladium-Catalyzed Decarboxylative Coupling : This process involves the coupling of allylic alkynoates with arynes to synthesize 1-allyl-2-ethynylbenzenes, showcasing an innovative approach in organic synthesis (Pi et al., 2009).

High-Pressure Polymorphism

  • Polymorphism of Ethynylbenzene under Pressure : Under high pressure, ethynylbenzene exhibits polymorphic changes, demonstrating pressure's impact on molecular structure and potential for controlling polymerization (Dziubek, Podsiadło, & Katrusiak, 2007).

Safety And Hazards

While specific safety and hazard information for 1-Ethoxy-2-ethynylbenzene is not available, similar compounds such as ethylbenzene are known to be highly flammable and may be harmful if swallowed or inhaled .

Future Directions

Research on 1-Ethoxy-2-ethynylbenzene and similar compounds is ongoing. For instance, a study has found that 1,4-bis(phenylethynyl)-2,5-bis(ethoxy)benzene molecules can form quasi-interlocked lateral patterns on the Au (111) surface . This could potentially be exploited to form one-dimensional molecular wires on Au (111) .

properties

IUPAC Name

1-ethoxy-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-7-5-6-8-10(9)11-4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZBUTOTDGCRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496291
Record name 1-Ethoxy-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2-ethynylbenzene

CAS RN

90843-12-2
Record name 1-Ethoxy-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KZ Ła̧czkowski, D Garcia, D Pena, A Cobas… - Organic …, 2011 - ACS Publications
… The generation of benzyne (2a) by treatment of triflate 1a (3) with CsF at room temperature in the presence of ethoxyacetylene afforded 1-ethoxy-2-ethynylbenzene (3a, Scheme 1), …
Number of citations: 56 pubs.acs.org

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